2-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S2/c1-4(2)9-7(12)5(3-6(10)11)14-8(9)13/h4-5H,3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEBWNHCGWEERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(SC1=S)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid typically involves the reaction of isopropylamine with carbon disulfide and chloroacetic acid under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazolidinone ring. The final product is obtained after purification and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
2-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to reduced cell proliferation or inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with analogous structures:
Structural and Electronic Features
Key Observations :
- Aromatic Substituents : Compounds with chlorophenyl () or indole groups () exhibit π-π stacking capabilities, which may enhance binding to aromatic residues in enzymes or receptors. The target compound lacks aromaticity but compensates with steric bulk from the isopropyl group .
- Acid Moieties : The acetic acid group in the target compound and –4 derivatives improves solubility in aqueous media, critical for bioavailability .
Physicochemical Properties
Biological Activity
2-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid is a compound belonging to the thiazolidine family, known for its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various studies and research findings.
Pharmacological Properties
1. Aldose Reductase Inhibition
One of the key biological activities of thiazolidine derivatives, including this compound, is their ability to inhibit aldose reductase (ALR), an enzyme implicated in diabetic complications. Research indicates that this compound exhibits potent inhibition of ALR2 with an IC50 value in the submicromolar range, making it significantly more effective than the clinically used aldose reductase inhibitor epalrestat . Molecular docking studies have identified critical interactions between the compound and the enzyme's active site, suggesting avenues for further optimization in drug design .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that thiazolidine derivatives demonstrate varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating moderate to high efficacy .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.23 | 0.47 |
| Escherichia coli | 0.70 | 0.94 |
| Bacillus cereus | 0.23 | 0.47 |
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the thiazolidine ring significantly affect the biological activity of these compounds. For example, substituents on the nitrogen atom or alterations in the carbon chain length can enhance or reduce both aldose reductase inhibition and antimicrobial efficacy . The presence of specific functional groups has been linked to increased potency, emphasizing the importance of chemical structure in therapeutic applications.
Cytotoxicity
Evaluations of cytotoxicity in human cell lines have shown that while some derivatives exhibit low antiproliferative effects on cancer cell lines like HepG2, they generally maintain good safety profiles with high cell viability at therapeutic concentrations . This suggests potential for further development as anticancer agents with minimized side effects.
Case Studies
Case Study 1: Epalrestat Comparison
In a comparative study involving various thiazolidine derivatives, this compound was found to be over five times more potent than epalrestat in inhibiting ALR2, showcasing its potential as a superior therapeutic option for managing diabetic complications .
Case Study 2: Antimicrobial Efficacy
A recent investigation into a series of thiazolidine derivatives demonstrated that those containing structural similarities to this compound exhibited remarkable activity against resistant bacterial strains, highlighting their potential role in combating antibiotic resistance .
Q & A
Basic: What are the standard synthetic routes for preparing 2-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid, and how can reaction conditions be optimized?
Methodological Answer:
The compound is synthesized via condensation of 4-oxo-2-thioxothiazolidine-3-carboxylic acid derivatives with appropriate aldehydes or ketones under acidic conditions. A typical procedure involves refluxing the thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) with isopropyl-substituted aldehydes in acetic acid, catalyzed by sodium acetate . Optimization includes varying reaction time (3–5 hours), temperature (reflux at ~118°C), and stoichiometric ratios (1:1.1 molar ratio of thiazolidinone to aldehyde). Post-reaction, the product is purified via recrystallization from acetic acid or DMF-acetic acid mixtures. Monitoring via TLC and adjusting pH during workup can improve yield .
Basic: How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?
Methodological Answer:
Structural confirmation relies on FTIR (to identify thioxo [C=S] stretching at ~1200–1250 cm⁻¹ and carbonyl [C=O] at ~1700 cm⁻¹), ¹H/¹³C NMR (to resolve isopropyl protons at δ ~1.2–1.4 ppm and acetic acid protons at δ ~3.5–4.0 ppm), and mass spectrometry (to verify molecular ion peaks matching the molecular formula C₉H₁₁NO₃S₂) . Purity is assessed via HPLC (C18 column, acetonitrile-water mobile phase) and elemental analysis (deviation <0.4% for C, H, N). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Advanced: How can computational methods streamline the design of derivatives with enhanced bioactivity?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps, charge distribution) to identify reactive sites for functionalization. Molecular docking (AutoDock, Schrödinger) screens derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity) to prioritize synthesis . Machine learning models trained on existing SAR data can predict substituent effects on binding affinity. Experimental validation involves synthesizing top candidates and testing in vitro (e.g., IC₅₀ assays) .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Standardize protocols:
- Use certified reference standards for calibration.
- Validate assays with positive controls (e.g., doxorubicin for cytotoxicity).
- Perform dose-response curves (0.1–100 µM) in triplicate.
- Characterize batch-to-batch purity via HPLC and NMR . Meta-analyses of published data (e.g., using PRISMA guidelines) can identify confounding factors like solvent effects (DMSO vs. ethanol) .
Basic: What are the key pharmacological properties of this compound, and how are they evaluated?
Methodological Answer:
The compound exhibits antimicrobial (tested via broth microdilution against S. aureus and E. coli), anticancer (MTT assay on HeLa or MCF-7 cells), and anti-inflammatory (COX-2 inhibition ELISA) activities . For in vivo studies, administer 10–50 mg/kg orally to rodent models and monitor biomarkers (e.g., TNF-α for inflammation). Pharmacokinetics (Cmax, t½) are assessed via LC-MS/MS of plasma samples .
Advanced: What strategies mitigate instability of the thioxo group during storage or biological assays?
Methodological Answer:
The thioxo (C=S) group is prone to oxidation. Stabilization methods include:
- Storing under inert gas (N₂ or Ar) at −20°C in amber vials.
- Adding antioxidants (0.1% BHT) to stock solutions.
- Using freshly prepared buffers (pH 6–7) for assays.
- Monitoring degradation via HPLC-UV (λ = 254 nm) weekly . For long-term stability, lyophilize with cryoprotectants (trehalose) .
Basic: What are the recommended solvent systems for solubility testing?
Methodological Answer:
Test solubility in graded polarity solvents:
- Polar aprotic : DMSO, DMF (for stock solutions).
- Aqueous : PBS (pH 7.4) with 0.1% Tween-80 for in vitro assays.
- Organic : Ethanol or acetonitrile (≤1% v/v in cell culture). Use sonication (30 min) and centrifugation (10,000 rpm) to confirm dissolution. LogP values (~2.5) predict moderate lipophilicity, requiring co-solvents for in vivo dosing .
Advanced: How can reaction engineering improve scalability of the synthesis?
Methodological Answer:
Transition from batch to flow chemistry reduces reaction time and improves yield. Key steps:
- Optimize residence time (5–10 min) in a microreactor at 120°C.
- Use immobilized catalysts (e.g., NaOAc on silica) for continuous operation.
- Integrate in-line PAT tools (FTIR, UV-vis) for real-time monitoring . Membrane separation (nanofiltration) purifies the product without column chromatography .
Basic: What toxicological screening is essential before preclinical trials?
Methodological Answer:
Perform acute toxicity (OECD 423: 300 mg/kg oral dose in rodents), Ames test (TA98/TA100 strains) for mutagenicity, and hERG assay (IC₅₀ >10 µM) for cardiotoxicity. Histopathology (liver, kidneys) and hematology (WBC, RBC) are assessed after 14-day repeated dosing .
Advanced: How do substituent modifications impact the compound’s electronic and steric profiles?
Methodological Answer:
Introducing electron-withdrawing groups (e.g., -NO₂) at the 3-isopropyl position lowers HOMO energy, enhancing electrophilic reactivity. Steric bulk (e.g., tert-butyl) reduces rotational freedom, stabilizing bioactive conformations. Hammett plots (σ values) correlate substituent effects with bioactivity. Synchrotron XRD maps electrostatic potentials to guide design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
